molecular formula C24H37NaO6 B13441190 Epi Lovastatin Hydroxy Acid-d3 Sodium Salt

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt

Cat. No.: B13441190
M. Wt: 447.6 g/mol
InChI Key: LXZBFUBRYYVRQJ-ABFRTFRBSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is a deuterated form of Lovastatin, a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is a stable isotope-labeled analogue of Lovastatin, which is often used in scientific research to study the pharmacokinetics and metabolism of Lovastatin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epi Lovastatin Hydroxy Acid-d3 Sodium Salt involves multiple steps. The starting material is Lovastatin, which undergoes hydrolysis to form Lovastatin Hydroxy Acid. This intermediate is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in the formation of Epi Lovastatin Hydroxy Acid-d3. Finally, the sodium salt form is prepared by neutralizing the acid with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound back to its hydroxy form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and sodium ethoxide are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is widely used in scientific research, particularly in the fields of:

Mechanism of Action

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

    Lovastatin: The parent compound, used to lower cholesterol levels.

    Simvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Pravastatin: A statin that is more hydrophilic and has a different metabolic profile.

Uniqueness

Epi Lovastatin Hydroxy Acid-d3 Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for more precise tracking of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .

Properties

Molecular Formula

C24H37NaO6

Molecular Weight

447.6 g/mol

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2R)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3;

InChI Key

LXZBFUBRYYVRQJ-ABFRTFRBSA-M

Isomeric SMILES

[2H]C([2H])([2H])[C@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+]

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.